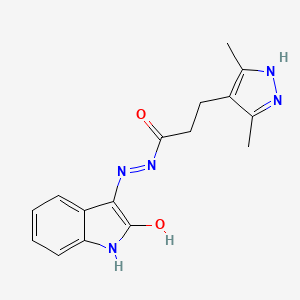
N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide, commonly known as DFN-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DFN-2 is a member of the benzamide family and has a molecular weight of 292.29 g/mol.
Mechanism of Action
The mechanism of action of DFN-2 involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. DFN-2 binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the normal cellular functions that rely on microtubules, such as cell division and intracellular transport.
Biochemical and Physiological Effects:
DFN-2 has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, suggesting potential anti-metastatic properties. DFN-2 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and metastasis.
Advantages and Limitations for Lab Experiments
DFN-2 has several advantages as a potential drug candidate, including its potent anti-cancer activity, low toxicity, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in aqueous solutions and potential off-target effects.
Future Directions
Further research is needed to fully understand the mechanism of action of DFN-2 and its potential applications in cancer therapy. Future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as testing its efficacy in combination with other anti-cancer drugs. Additionally, DFN-2 could be explored for its potential applications in other fields, such as neurology and immunology.
Synthesis Methods
DFN-2 can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 4-fluoro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride (NaBH4) to yield the final product, DFN-2.
Scientific Research Applications
DFN-2 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DFN-2 has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)12-6-5-11(16)8-14(12)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHAOIDRIDCAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)



![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)




![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)